![molecular formula C13H13N3O2 B14592517 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- CAS No. 61416-42-0](/img/structure/B14592517.png)
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)-
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Overview
Description
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile chemical properties and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of imidazole with N-methyl-N-(2-oxo-2-phenylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
N-Methyl-1H-imidazole-1-carboxamide: Another imidazole derivative with a different substitution pattern.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A related compound with an additional methoxy group.
Uniqueness
1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61416-42-0 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-methyl-N-phenacylimidazole-1-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-15(13(18)16-8-7-14-10-16)9-12(17)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
JWGLFXTYGHFWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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